molecular formula C14H18N4O3S B2715644 1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1209663-86-4

1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2715644
CAS RN: 1209663-86-4
M. Wt: 322.38
InChI Key: RNCRRFDHODBLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as "EMMPRIN inhibitor" and has been studied for its potential therapeutic effects in cancer, inflammation, and other diseases.

Scientific Research Applications

Synthesis and Characterization

The compound 1-ethyl-5-methyl-N-(3-(methylsulfonamido)phenyl)-1H-pyrazole-3-carboxamide represents a class of pyrazole derivatives that have been extensively studied for their diverse biological activities. Research has focused on the synthesis and characterization of these compounds to explore their potential applications in various scientific fields. For instance, studies have demonstrated efficient methods for synthesizing pyrazole derivatives, highlighting their structural diversity and adaptability in chemical synthesis. These efforts are foundational for understanding the compound's properties and potential utility in medicinal chemistry and other scientific domains (Kasımoğulları et al., 2010).

Biological Activities and Applications

The biological activities of pyrazole derivatives, including sulfonamide moieties, have been a significant focus of research. These compounds have shown promise in various therapeutic areas, such as inhibiting carbonic anhydrase isoenzymes, which are relevant in treating conditions like glaucoma. The comparison of newly synthesized amides to known inhibitors has indicated that pyrazole derivatives can be more potent inhibitors, suggesting their potential application in developing new therapeutic agents (Kasımoğulları et al., 2010). Moreover, studies have investigated the antimicrobial properties of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This research highlights the compound's versatility in addressing various scientific challenges, from therapeutic applications to addressing microbial resistance (Azab et al., 2013).

Advanced Applications

Further exploration of pyrazole derivatives has extended into areas such as the development of corrosion inhibitors for industrial applications, showcasing the compound's utility beyond biological contexts. Studies have synthesized and evaluated pyrazole-based compounds for their efficiency in protecting metals from corrosion, illustrating the broad applicability of these derivatives in scientific research and industrial processes (Dohare et al., 2017).

properties

IUPAC Name

1-ethyl-N-[3-(methanesulfonamido)phenyl]-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-18-10(2)8-13(16-18)14(19)15-11-6-5-7-12(9-11)17-22(3,20)21/h5-9,17H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCRRFDHODBLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.